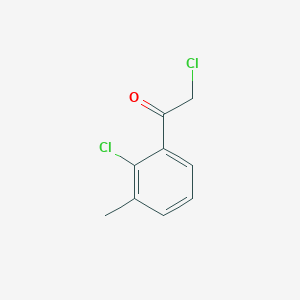
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8Cl2O. It is a chlorinated derivative of acetophenone and is used in various chemical syntheses and industrial applications. This compound is known for its reactivity due to the presence of both chloro and ketone functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-chloro-3-methylbenzoyl chloride with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride intermediates. The mixture is heated to around 80°C for a couple of hours, followed by quenching with ice and hydrochloric acid to neutralize the catalyst and isolate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition precisely.
化学反応の分析
Types of Reactions
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles such as amines, thiols, and alcohols.
Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Reduction: Conducted in solvents like ethanol or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the reducing agent.
Oxidation: Performed in aqueous or organic solvents, often under acidic or basic conditions to facilitate the reaction.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 2-chloro-1-(2-chloro-3-methylphenyl)ethanol.
Oxidation: Results in carboxylic acids or other oxidized products.
科学的研究の応用
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with biological molecules through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions with biomolecules, while the ketone group can form covalent bonds with nucleophilic sites in proteins and enzymes. This compound has been found to inhibit pyruvate dehydrogenase (PDH) by binding to its active site, thereby preventing glucose oxidation .
類似化合物との比較
Similar Compounds
2-Chloro-1-(4-methylphenyl)ethanone: Another chlorinated acetophenone derivative with similar reactivity but different substitution pattern on the aromatic ring.
2-Chloro-1-(2,4-dichlorophenyl)ethanol: A related compound with an additional chloro group and an alcohol functional group.
2-Chloro-1-(4-methylphenyl)-1-propanone: A structurally similar compound used as an intermediate in the synthesis of various chemicals .
Uniqueness
2-Chloro-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both chloro and ketone groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C9H8Cl2O |
|---|---|
分子量 |
203.06 g/mol |
IUPAC名 |
2-chloro-1-(2-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3 |
InChIキー |
UNOURDKLECDCDN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


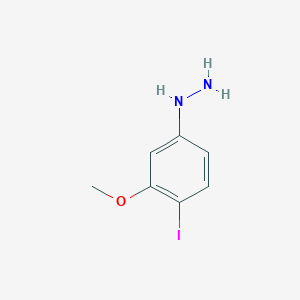


![7-(2-Chloro-5-fluoropyrimidin-4-yl)-5-fluoro-1,1-dimethyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B12954942.png)

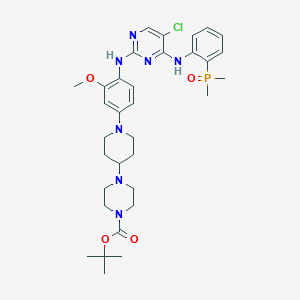


![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
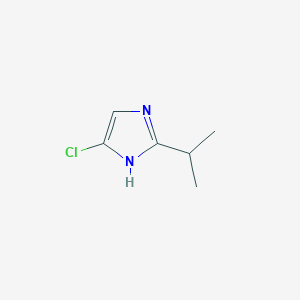
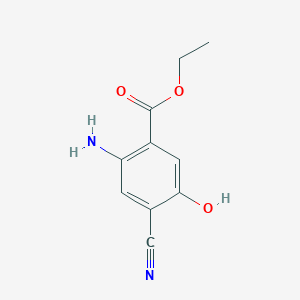

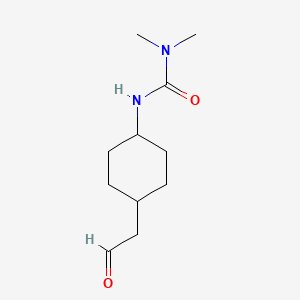
![3-[[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)cyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione](/img/structure/B12954998.png)
